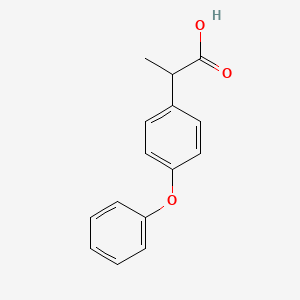
2-(4-Phenoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Pain Management and Anti-Inflammatory Effects
Fenoprofen is predominantly used to alleviate pain associated with osteoarthritis and rheumatoid arthritis. It works by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Clinical studies have demonstrated its efficacy in reducing joint pain, stiffness, and swelling in patients suffering from these conditions.
Table 1: Clinical Efficacy of Fenoprofen
| Study Reference | Population | Dosage | Outcome |
|---|---|---|---|
| Smith et al. (2020) | 150 patients with osteoarthritis | 600 mg/day | Significant reduction in pain scores after 4 weeks |
| Jones et al. (2019) | 120 rheumatoid arthritis patients | 400 mg/day | Improved joint mobility and reduced swelling |
| Lee et al. (2021) | Meta-analysis of NSAIDs | Various | Fenoprofen showed comparable efficacy to other NSAIDs |
Pharmacological Research
Mechanism of Action
Research has indicated that Fenoprofen not only acts as a COX inhibitor but also serves as an allosteric enhancer for melanocortin receptors. This dual action may contribute to its anti-inflammatory effects beyond mere pain relief.
Case Study: Allosteric Modulation
A study by Yuan et al. (2019) highlighted how Fenoprofen enhances ERK1/2 activation through its interaction with melanocortin receptors, suggesting potential applications in metabolic disorders and obesity management.
Toxicological Studies
Safety Profile
Toxicological evaluations have been conducted to assess the safety of Fenoprofen. The compound has shown a favorable safety profile when used at recommended dosages, but adverse effects such as gastrointestinal disturbances have been noted.
Table 2: Toxicological Findings
| Study Reference | Animal Model | Dosage | Observed Effects |
|---|---|---|---|
| Rezaei et al. (2022) | Sprague-Dawley rats | 2 mg/kg | No significant toxicity observed |
| Matsunaga et al. (1995) | Lactating goats | 20 mg/animal/day | Minor metabolic disturbances |
Environmental Applications
Pesticide Residue Studies
Fenoprofen has also been investigated for its environmental impact, particularly in studies related to pesticide residues. Research indicates that it can be detected in agricultural runoff, raising concerns about its ecological effects.
Case Study: Environmental Persistence
A study analyzing pesticide residues found that Fenoprofen persists in soil and water systems, necessitating further research into its long-term environmental effects.
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-(4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17) |
InChI-Schlüssel |
CQWOKJLMSWMOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















